Cas no 1821776-37-7 ((S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine)

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine is a chiral morpholine derivative featuring a Boc-protected amine and a hydroxymethyl substituent. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of the Boc group enhances stability and facilitates selective deprotection under mild conditions, while the hydroxymethyl moiety offers a versatile handle for further functionalization. Its stereochemical purity ensures high selectivity in enantioselective reactions, making it advantageous for applications in medicinal chemistry and catalyst design. The rigid morpholine scaffold further contributes to its utility in constructing complex molecular architectures with precise stereocontrol.
(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine structure
1821776-37-7 structure
Product Name:(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
CAS No:1821776-37-7
MF:C11H21NO4
MW:231.28874373436
MDL:MFCD26792479
CID:4621092
PubChem ID:53338730
Update Time:2025-05-21

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
    • (S)-tert-Butyl 3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
    • tert-butyl (3S)-3-[(1S)-1-hydroxyethyl]morpholine-4-carboxylate
    • 1821776-37-7
    • CS-0196899
    • AS-77918
    • SCHEMBL24936505
    • MFCD26792479
    • (S)-tert-Butyl3-((S)-1-hydroxyethyl)morpholine-4-carboxylate
    • MDL: MFCD26792479
    • Inchi: 1S/C11H21NO4/c1-8(13)9-7-15-6-5-12(9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
    • InChI Key: QEHPTNBZJUDZGO-IUCAKERBSA-N
    • SMILES: O1CCN(C(=O)OC(C)(C)C)[C@@H](C1)[C@H](C)O

Computed Properties

  • Exact Mass: 231.14705815g/mol
  • Monoisotopic Mass: 231.14705815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59

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(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1821776-37-7)(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
Order Number:A1137408
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:43
Price ($):195.0
Email:sales@amadischem.com

Additional information on (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine: A Comprehensive Overview

(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine, also known by its CAS number 1821776-37-7, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound belongs to the morpholine family, which has been widely studied for its applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a morpholine ring with specific substituents that confer unique chemical properties and reactivity.

The morpholine ring in (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine serves as a versatile scaffold for various chemical modifications. The presence of the Boc (tert-butoxycarbonyl) group at position 4 and the (S)-1-hydroxyethyl group at position 3 introduces stereochemistry and functional diversity to the molecule. These substituents not only influence the physical properties of the compound but also play a crucial role in its biological activity and synthetic utility.

Recent studies have highlighted the importance of stereochemistry in drug design, particularly in achieving desired pharmacokinetic profiles and minimizing adverse effects. The (S) configuration at both the Boc and hydroxyethyl groups in this compound suggests a potential for enantioselective interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In terms of synthesis, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine can be prepared through a variety of routes, including ring-opening reactions of epoxides or through the modification of existing morpholine derivatives. The use of chiral auxiliary groups, such as Boc, has been instrumental in achieving high enantiomeric excess during the synthesis process, ensuring the production of pure enantiomers for subsequent studies.

From an application standpoint, this compound has shown potential in several areas. For instance, its morpholine backbone is known to exhibit good membrane permeability, making it suitable for drug delivery systems. Additionally, the hydroxyethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug molecules.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and selectivity of compounds like (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine against various therapeutic targets. Molecular docking studies have revealed that this compound could potentially bind to G-protein coupled receptors (GPCRs) and kinases, which are critical targets in the treatment of diseases such as cancer and neurodegenerative disorders.

In conclusion, (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine represents a valuable addition to the arsenal of chemical tools available for drug discovery and development. Its unique structure, stereochemical properties, and potential biological activity make it a subject of ongoing research interest. As new insights into its synthesis, characterization, and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1821776-37-7)(S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine
A1137408
Purity:99%
Quantity:250mg
Price ($):195.0
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